Product packaging for Dipentyl(phenyl)phosphine oxide(Cat. No.:CAS No. 66232-90-4)

Dipentyl(phenyl)phosphine oxide

Cat. No.: B8718318
CAS No.: 66232-90-4
M. Wt: 266.36 g/mol
InChI Key: ZWNVUQSDDHRQTB-UHFFFAOYSA-N
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Description

Dipentyl(phenyl)phosphine oxide is a versatile organophosphorus compound of significant interest in chemical research and development. This secondary phosphine oxide is primarily utilized as a key precursor in the synthesis of specialized phosphine ligands. These ligands are integral to various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds in pharmaceutical and materials science applications . Like other secondary phosphine oxides, this compound exists in a tautomeric equilibrium with its phosphinous acid form. This tautomerism is exploited in its reactivity, where the phosphinous acid acts as a nucleophile. The pentyl groups confer distinct steric and electronic properties to the molecule, influencing the performance of derived ligands and making it a valuable building block for tailoring catalyst systems . Furthermore, phosphine oxides can be efficiently reduced to their corresponding tertiary phosphines, which are often air-sensitive and serve as crucial ligands in catalysis . This product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H27OP B8718318 Dipentyl(phenyl)phosphine oxide CAS No. 66232-90-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66232-90-4

Molecular Formula

C16H27OP

Molecular Weight

266.36 g/mol

IUPAC Name

dipentylphosphorylbenzene

InChI

InChI=1S/C16H27OP/c1-3-5-10-14-18(17,15-11-6-4-2)16-12-8-7-9-13-16/h7-9,12-13H,3-6,10-11,14-15H2,1-2H3

InChI Key

ZWNVUQSDDHRQTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCP(=O)(CCCCC)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Tertiary Alkyl Aryl Phosphine Oxides

Direct Oxidation of Corresponding Tertiary Phosphines

The most straightforward and common method for the synthesis of tertiary phosphine (B1218219) oxides is the direct oxidation of the corresponding tertiary phosphines. wikipedia.org This process is often so facile that trialkylphosphines can be oxidized by atmospheric oxygen at room temperature. wikipedia.orgnih.gov For less basic phosphines, such as those with aryl substituents, stronger oxidizing agents are typically employed. wikipedia.org

Common oxidizing agents include:

Hydrogen peroxide (H₂O₂) wikipedia.orgnih.gov

Air/Oxygen (O₂) wikipedia.orgnih.gov

Phosgene and its equivalents (followed by reduction) wikipedia.org

The reaction is generally represented as: R₃P + [O] → R₃PO

For the synthesis of dipentyl(phenyl)phosphine oxide, the corresponding dipentyl(phenyl)phosphine would be oxidized. While triarylphosphines are relatively stable to air oxidation, trialkylphosphines are quite sensitive. nih.govrsc.org The presence of both alkyl (pentyl) and aryl (phenyl) groups suggests that a controlled oxidation using a reagent like hydrogen peroxide would be a suitable method. wikipedia.org

Table 1: Common Oxidizing Agents for Tertiary Phosphine Oxidation
Oxidizing AgentTypical SubstratesConditionsReference(s)
Air/OxygenTrialkylphosphinesRoom Temperature wikipedia.orgnih.gov
Hydrogen PeroxideAryl- and alkyl-substituted phosphinesVaries wikipedia.orgnih.gov
PhosgeneTertiary phosphinesTwo-step process wikipedia.org

Coupling Reactions Involving P(O)-H Precursors

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Hirao Reaction Analogues)

The Hirao reaction and its analogues represent a powerful tool for the formation of P-C bonds, enabling the synthesis of tertiary phosphine oxides from secondary phosphine oxides and aryl or vinyl halides. nih.govwikipedia.orgmdpi.com These reactions are typically catalyzed by palladium or nickel complexes. nih.govsciforum.netresearchgate.net

The general scheme for a Hirao-type reaction to form a tertiary phosphine oxide is: R₂P(O)H + Ar-X + Base --[Catalyst]--> R₂P(O)Ar + HX·Base

For the synthesis of this compound, this would involve the coupling of dipentylphosphine oxide with a phenyl halide (e.g., iodobenzene, bromobenzene). The reaction can be catalyzed by various palladium sources like Pd(OAc)₂ or Pd(PPh₃)₄, often in solvents such as toluene, DMSO, or acetonitrile. nih.gov Nickel catalysts, such as NiCl₂, have also been effectively used, sometimes requiring a reducing agent like zinc. researchgate.net Microwave-assisted conditions have been shown to accelerate these reactions, leading to high yields in shorter times. mdpi.comsciforum.net

The mechanism involves an oxidative addition of the aryl halide to the low-valent metal catalyst, followed by ligand exchange with the secondary phosphine oxide and subsequent reductive elimination to yield the tertiary phosphine oxide and regenerate the catalyst. wikipedia.org

Nickel-Catalyzed Decarboxylative Coupling Pathways

A more recent development in P-C bond formation is the nickel-catalyzed decarboxylative coupling of carboxylic acids with P(O)-H compounds. nih.govrsc.org This methodology provides a route to alkenylphosphine oxides and can be adapted for the synthesis of arylphosphine oxides. The reaction utilizes readily available carboxylic acids as coupling partners. researchgate.net

For instance, a nickel-catalyzed decarboxylative coupling of cinnamic acids with secondary phosphine oxides has been demonstrated to produce (E)-1-alkenylphosphine oxides in good yields. rsc.org While a direct application to form this compound from a pentanoic or benzoic acid derivative and a corresponding phosphorus precursor is not explicitly detailed in the provided context, the general principle of nickel-catalyzed decarboxylative C-P coupling offers a potential synthetic strategy. nih.govacs.org The reaction tolerates a variety of functional groups and can be promoted by catalysts like Ni(dppf)Cl₂ with an additive such as Ag₂O. rsc.org

Reactions of Phosphinoyl Halides with Organometallic Reagents (e.g., Grignard Reagents)

A classic and versatile method for synthesizing tertiary phosphine oxides involves the reaction of phosphinoyl halides (e.g., R₂P(O)Cl) with organometallic reagents such as Grignard reagents (R'MgX) or organolithium reagents. thieme-connect.de This approach allows for the introduction of a wide variety of alkyl or aryl groups onto the phosphorus center.

To synthesize this compound via this method, one could react phenylphosphonic dichloride with two equivalents of pentylmagnesium bromide, or alternatively, react dipentylphosphinic chloride with phenylmagnesium bromide. The reaction of phosphonic esters with Grignard reagents can also yield secondary phosphine oxides, which can then be further functionalized. wikipedia.orgresearchgate.net

A significant advancement in this area is the direct conversion of phosphonates to tertiary phosphine oxides using stoichiometric amounts of Grignard reagents in the presence of sodium trifluoromethanesulfonate (B1224126) (NaOTf). acs.orgrsc.org This additive prevents the formation of unreactive coordination oligomers, leading to high yields of the desired phosphine oxide. acs.org

Table 2: Grignard-Based Syntheses of Phosphine Oxides
Phosphorus PrecursorOrganometallic ReagentProduct TypeReference(s)
Phosphinoyl Halide (R₂P(O)Cl)Grignard Reagent (R'MgX)Tertiary Phosphine Oxide (R₂P(O)R') thieme-connect.de
Phosphonate EsterGrignard ReagentSecondary or Tertiary Phosphine Oxide wikipedia.orgresearchgate.netacs.org

Alkaline Hydrolysis of Quaternary Phosphonium (B103445) Salts

The alkaline hydrolysis of quaternary phosphonium salts (R₄P⁺X⁻) is a well-established method for the synthesis of tertiary phosphine oxides. tandfonline.comtandfonline.comacs.org The reaction mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom to form a pentacoordinate hydroxyphosphorane intermediate. acs.orgresearchgate.net This intermediate then undergoes fragmentation, expelling the most stable carbanion to yield the tertiary phosphine oxide. tandfonline.comcanterbury.ac.nz

The general order of group departure is typically benzyl (B1604629) > phenyl > alkyl. tandfonline.com This selectivity can be exploited to synthesize specific phosphine oxides. For example, to synthesize this compound, one could start with a phosphonium salt containing three pentyl groups and one phenyl group, or vice versa, and select conditions that favor the departure of a different group.

Recent studies have shown that using excess potassium tert-butoxide (t-BuOK) and a stoichiometric amount of water can provide tertiary arylphosphine oxides in good yields, even when traditional aqueous NaOH hydrolysis would lead to the loss of the desired aryl group. tandfonline.comtandfonline.com

Addition Reactions to Unsaturated Phosphorus Compounds

The addition of P-H bonds across unsaturated systems is another route to functionalized phosphine oxides. This includes the addition of secondary phosphine oxides to α,β-unsaturated aldehydes and ketones. researchgate.net This reaction can proceed via a P(V)-P(III) tautomerization, followed by a nucleophilic attack of the trivalent phosphorus on the electrophilic carbon. researchgate.net

Furthermore, radical additions of P(O)-H compounds to alkenes and alkynes, often initiated by radical initiators like triethylborane (B153662) (Et₃B) or peroxides, provide a pathway to various organophosphorus compounds, including tertiary phosphine oxides. researchgate.netmdpi.com These reactions typically proceed under mild conditions and tolerate a range of functional groups. researchgate.net For the synthesis of this compound, one could envision the addition of phenylphosphine (B1580520) oxide to pentene, or dipentylphosphine oxide to an activated phenyl-containing unsaturated system, although specific examples for this exact compound are not detailed.

Stereoselective Synthesis of Enantiopure Alkyl(aryl)phosphine Oxides

The synthesis of P-stereogenic phosphine oxides, where the phosphorus atom is the chiral center, is a significant challenge in organic chemistry. nih.gov These enantiopure compounds are highly valuable as precursors to chiral phosphine ligands, which are essential in asymmetric catalysis. nih.govresearchgate.net Various strategies have been developed to achieve high levels of stereocontrol, including catalytic asymmetric synthesis, kinetic resolution, and the use of chiral auxiliaries.

Catalytic enantioselective methods are particularly sought after for their efficiency. researchgate.net Recent advancements include the use of transition metal catalysts to control stereoselectivity. For instance, a Cp*Ir-catalyzed asymmetric C-H coupling of tertiary substituted phosphine oxides with diarylacetylenes has been developed, using chiral carboxylic amides to achieve enantiomeric excesses (ee) up to 96%. researchgate.netresearchgate.net Another approach involves a nickel-catalyzed enantioselective C(sp²)−P cross-coupling of racemic secondary phosphine oxides with alkenyl or aryl bromides, which also produces P-stereogenic phosphine oxides with high yields and enantioselectivity. researchgate.net Furthermore, a biscinchona alkaloid-catalyzed asymmetric allylic alkylation of bisphenol compounds has been shown to generate a wide array of optically active P-stereogenic phosphine oxides with excellent yields (up to 99%) and high enantiomeric ratios (up to 98.5:1.5 e.r.). rsc.org

Kinetic resolution has emerged as a powerful technique for separating enantiomers of racemic secondary phosphine oxides (SPOs). A notable method employs a Le-Phos-catalyzed asymmetric allylation reaction with Morita-Baylis-Hillman carbonates. nih.govresearchgate.net This strategy provides access to both enantioenriched secondary and tertiary P-chiral phosphine oxides, with substrates exhibiting a broad functional group tolerance and achieving up to 99% ee. nih.govresearchgate.net Another resolution method utilizes TADDOL derivatives to separate racemic SPOs, successfully yielding enantiopure compounds (ee ≥ 98%) for several derivatives. nih.govacs.org

The use of chiral auxiliaries offers a reliable, albeit often stoichiometric, route to enantiopure phosphine oxides. An efficient strategy has been developed using (1S,2S)-2-aminocyclohexanol as a chiral auxiliary. nih.gov This method involves the highly diastereoselective formation of a P(V) oxazaphospholidine, followed by a diastereoselective ring-opening with an organometallic reagent that proceeds with inversion of configuration at the phosphorus center. nih.gov

Method Catalyst/Auxiliary Substrates Key Features Enantiomeric Excess (ee)
Asymmetric C-H CouplingCp*Ir / Chiral Carboxylic AmidesTertiary Phosphine Oxides, DiarylacetylenesCatalytic, C-H activationUp to 96% researchgate.netresearchgate.net
Kinetic ResolutionLe-Phos / MBH CarbonatesSecondary Phosphine OxidesProvides access to both SPOs and TPOsUp to 99% nih.govresearchgate.net
Enantioselective Allylic AlkylationBiscinchona AlkaloidBisphenol Compounds, MBH CarbonatesDesymmetrization of bisphenolsUp to 97% (98.5:1.5 e.r.) rsc.org
Chiral Auxiliary Method(1S,2S)-2-aminocyclohexanolP(V) or P(III) precursorsDiastereoselective ring formation and openingHigh diastereoselectivity nih.gov
Enantiomeric ResolutionTADDOL derivativesSecondary Phosphine OxidesResolution of racemic mixtures≥ 98% for 5 derivatives nih.govacs.org

Novel and Green Synthesis Approaches for Phosphine Oxides

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable and environmentally friendly methods for synthesizing phosphine oxides. These approaches focus on reducing waste, avoiding hazardous reagents, and minimizing energy consumption through catalyst- and solvent-free conditions or the use of microwave irradiation. thieme-connect.comresearchgate.netresearchgate.net

One innovative strategy is the photoinduced radical difunctionalization of acetylene (B1199291) to create C2-linked phosphine compounds. rsc.org This method is notable for being metal-free, operating under mild conditions (room temperature, 1 atm acetylene), having 100% atom economy, and being scalable to the decagram level. rsc.org

Solvent-free and catalyst-free reactions represent a significant step towards greener synthesis. The hydrophosphorylation of ketones with secondary phosphine oxides can be achieved by simply heating the neat reactants, affording tertiary α-hydroxyphosphine oxides in near quantitative yields (96–98%). thieme-connect.com This method adheres to the principles of pot, atom, and step economy (PASE). thieme-connect.com Similarly, the deoxygenation of tertiary phosphine oxides, a crucial reaction for recycling phosphorus reagents, can be performed under solvent-free microwave (MW) conditions using greener and more economical silanes like tetramethyldisiloxane (TMDS) and polymethylhydrosiloxane (B1170920) (PMHS). researchgate.nettandfonline.com

Microwave-assisted synthesis has proven to be a valuable tool for accelerating reactions and enabling new transformations. researchgate.net The Hirao reaction, a palladium-catalyzed cross-coupling of P(O)-H compounds with aryl halides, can be performed under MW irradiation using P-ligand-free NiCl₂ as a more economical catalyst. researchgate.nettandfonline.com The Kabachnik-Fields reaction, used to prepare α-aminophosphine oxides, can also be efficiently conducted under solvent-free MW conditions, often eliminating the need for a catalyst. researchgate.nettandfonline.comtandfonline.com

Another approach involves improving the atom economy and accessibility of starting materials. A recently developed method allows for the direct conversion of readily available and stable phosphonates to tertiary phosphine oxides using Grignard reagents in the presence of sodium trifluoromethanesulfonate. acs.org This bypasses more hazardous or less accessible intermediates. acs.org

Method Conditions Reactants Key Advantages Yield
Photoinduced Radical ReactionPhotocatalyst, room temp, 1 atm C₂H₂Acetylene, Phosphinoyl RadicalsMetal-free, 100% atom economy, mild conditions rsc.orgNot specified
Catalyst- & Solvent-Free Hydrophosphorylation20–62 °C, neatSecondary Phosphine Oxides, KetonesNo catalyst or solvent, high atom economy thieme-connect.com96-98% thieme-connect.com
Microwave-Assisted DeoxygenationMicrowave, solvent-freeTertiary Phosphine Oxides, TMDS/PMHSGreen reagents, no solvent, rapid researchgate.nettandfonline.comGood to excellent
Microwave-Assisted Hirao ReactionNiCl₂, Microwave, solvent-freeSecondary Phosphine Oxides, Aryl HalidesCheaper catalyst (Ni vs. Pd), no P-ligand researchgate.nettandfonline.comGood
Direct Conversion of PhosphonatesGrignard reagents, NaOTfPhosphonates, Grignard ReagentsUses stable, readily available starting materials acs.orgGood to excellent acs.org

Coordination Chemistry and Ligand Design in Metal Complexes

Ligand Properties of Phosphine (B1218219) Oxides: Hard Donor Characteristics

Phosphine oxides, with the general formula R3P=O, are classified as hard Lewis bases. This characteristic is attributed to the significant contribution of the P+–O− resonance structure, which localizes a high degree of negative charge on the oxygen atom. wikipedia.org This makes the oxygen atom a hard donor, according to Hard and Soft Acid and Base (HSAB) theory, favoring coordination with hard Lewis acids, such as many transition metal ions, lanthanides, and actinides. wikipedia.org The electronic properties of the substituents on the phosphorus atom influence the basicity of the phosphine oxide. Alkyl groups, being electron-donating, increase the electron density on the oxygen atom, making trialkylphosphine oxides more basic and stronger ligands than triarylphosphine oxides, which have electron-withdrawing aryl groups. wikipedia.org In Dipentyl(phenyl)phosphine oxide, the presence of two electron-donating pentyl groups suggests it would be a relatively strong donor, more so than triphenylphosphine (B44618) oxide.

The coordination of a phosphine oxide to a metal center typically results in a slight elongation of the P=O bond. For instance, the P-O distance in free triphenylphosphine oxide is approximately 1.48 Å, which increases to about 1.51 Å upon coordination to a metal like Ni(II). wikipedia.org This elongation is consistent with the stabilization of the ionic resonance structure upon complexation.

Chelation and Denticity in Phosphine Oxide-Metal Adducts

While this compound is a monodentate ligand, binding through a single oxygen atom, multidentate ligands containing two or more phosphine oxide groups are common and exhibit the chelate effect. nih.gov This effect describes the enhanced stability of complexes formed with multidentate ligands compared to those with an equivalent number of monodentate ligands. The chelate effect is driven by favorable entropy changes. nih.gov

Ligands containing two phosphine oxide groups, known as bis(phosphine oxides), can act as bidentate chelating agents, forming stable ring structures with metal ions. The length and nature of the linker between the phosphine oxide groups are crucial in determining the "bite angle" (P-M-P angle) and the stability of the resulting chelate ring. researchgate.net For example, ligands like 4,6-bis(diphenylphosphinoylmethyl)dibenzofuran coordinate in a bidentate fashion to lanthanide and actinide ions. nih.gov

Ligand TypeDenticityExampleChelate Ring Size
MonodentateMonodentateThis compoundN/A
BidentateBidentate1,2-bis(diphenylphosphino)ethane dioxide5-membered
TridentateTridentateTris(2-(diphenylphosphino)ethyl)phosphine trioxideMultiple

Coordination Modes and Geometries in Transition Metal Complexes

Phosphine oxides form a wide variety of complexes with transition metals, with the coordination number and geometry being influenced by the metal ion's size, oxidation state, and the steric and electronic properties of the phosphine oxide ligand. wikipedia.org The coordination typically occurs through the oxygen atom, leading to M-O-P linkages. wikipedia.org

Common geometries for transition metal complexes with monodentate phosphine oxides include tetrahedral, square planar, and octahedral. For example, complexes with the formula MCl2(R3PO)2 can adopt either tetrahedral or square planar geometries depending on the metal and the phosphine oxide. The bulky nature of the substituents on the phosphine oxide can play a significant role in determining the final geometry. The two pentyl groups and one phenyl group in this compound would create a specific steric profile influencing the packing of ligands around a metal center.

Metal IonLigandComplex FormulaGeometryReference
Ni(II)Triphenylphosphine oxideNiCl2(Ph3PO)2Tetrahedral wikipedia.org
W(IV)Triphenylphosphine oxideWCl4(Ph3PO)2cis-Octahedral wikipedia.org
Ti(III)1,2-bis(diisopropylphosphino)ethane[TiCl3(dippe)]2Dimeric Octahedral illinois.edu

Lanthanide and Actinide Coordination with Alkyl(aryl)phosphine Oxides

The hard donor nature of the phosphine oxide oxygen makes these ligands particularly suitable for coordinating with the hard f-block elements, the lanthanides and actinides. staffs.ac.ukresearchgate.net The coordination chemistry of phosphine oxides with these elements is of significant interest due to their applications in nuclear fuel reprocessing and waste separation. researchgate.net

Lanthanide and actinide ions are typically hard acids and have high coordination numbers, commonly ranging from 8 to 12. Complexes with phosphine oxides often exhibit high coordination numbers, which are satisfied by the coordination of multiple phosphine oxide ligands and/or other ligands such as nitrates, chlorides, or water molecules. staffs.ac.uk For example, lanthanide nitrates often form complexes with the stoichiometry [Ln(NO3)3(R3PO)3] or [Ln(NO3)3(R3PO)4]. staffs.ac.uk The larger size of the early lanthanides allows for higher coordination numbers compared to the smaller, later lanthanides, a consequence of the lanthanide contraction. researchgate.net

The coordination of ligands such as 4,6-bis(diphenylphosphinoylmethyl)dibenzofuran to lanthanide and actinide ions like Pr(III), Nd(III), Er(III), and Pu(IV) has been structurally characterized, revealing bidentate chelation. nih.govlanl.gov

Supramolecular Assembly and Hydrogen Bonding Interactions in Phosphine Oxide Systems

The polarized P=O bond in phosphine oxides makes them excellent hydrogen bond acceptors. nih.gov This property is fundamental to their ability to form supramolecular assemblies. Phosphine oxides can form strong hydrogen bonds with a variety of hydrogen bond donors, including alcohols, phenols, and even other phosphine oxides that have been protonated. nih.govresearchgate.net

These hydrogen bonding interactions can lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures. For instance, bis(triphenylphosphine oxide) moieties linked by flexible chains can form oxaphosphacyclophanes that exhibit complex host-guest chemistry and self-assembly into one-dimensional chains through CH/π and π/π interactions. nih.gov The ability of the P=O group to participate in hydrogen bonding is also crucial in the design of supramolecular catalysts. staffs.ac.uknih.gov

The IR stretching frequency of the P=O bond is a sensitive probe for hydrogen bonding. Upon formation of a hydrogen bond, the P=O stretching frequency shifts to lower wavenumbers, with the magnitude of the shift correlating with the strength of the hydrogen bond. rsc.org

Stereochemical Influences of Alkyl and Aryl Substituents on Coordination Spheres

The nature of the alkyl and aryl substituents on the phosphorus atom exerts a significant influence on the stereochemistry of the resulting metal complexes. This influence is twofold: electronic and steric.

Electronically, as mentioned earlier, alkyl groups increase the basicity of the phosphine oxide compared to aryl groups, leading to stronger metal-ligand bonds. wikipedia.org

Sterically, the size and shape of the substituents dictate how many ligands can pack around a metal center and influence the coordination geometry. The Tolman cone angle, a concept developed for phosphine ligands, can be conceptually applied to phosphine oxides to describe their steric bulk. rsc.org The two long pentyl chains in this compound would create a significant steric demand, potentially favoring complexes with lower coordination numbers compared to less bulky phosphine oxides. The phenyl group, while also contributing to the steric bulk, offers different conformational possibilities compared to the flexible pentyl chains. This interplay between the rigid phenyl group and the flexible alkyl chains can lead to subtle stereochemical effects in the coordination sphere. Chiral phosphine oxides, where the phosphorus atom is a stereocenter, can be used to induce chirality in metal complexes, which is of great importance in asymmetric catalysis. rsc.org

Catalytic Applications of Phosphine Oxide Based Systems

Phosphine (B1218219) Oxides as Ligands in Homogeneous Catalysis

Tertiary phosphines are well-established as ligands in homogeneous catalysis, primarily due to their ability to donate electron density to metal centers and stabilize catalytic complexes. prochemonline.com While phosphine oxides are generally considered less effective ligands for late transition metals compared to their phosphine counterparts, they have been shown to act as stabilizing agents in certain catalytic systems. nih.gov

Asymmetric Catalysis Mediated by Chiral Phosphine Oxide Ligands

Chiral phosphine ligands are paramount in the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.govacs.org The development of chiral phosphine oxides as ligands has also garnered interest. For example, chiral mixed secondary phosphine-oxide-phosphines have been developed and shown to be highly effective ligands for asymmetric hydrogenation. nih.gov

Dipentyl(phenyl)phosphine oxide , in its standard form, is an achiral molecule as it does not possess a stereogenic center. Therefore, its direct application as a chiral ligand in asymmetric catalysis is not feasible. There are no reports of the synthesis of a chiral variant of this specific compound for use in asymmetric transformations. Research in this area tends to focus on ligands with inherent, rigid chirality, such as those based on BINAP or ferrocene (B1249389) scaffolds. nih.govacs.org

Role of Phosphine Oxides in Redox Catalysis

Phosphine oxides are famously generated as byproducts in a number of redox reactions where a trivalent phosphine reagent is oxidized. The thermodynamic driving force for the formation of the strong phosphorus-oxygen double bond is often a key factor in these transformations. jk-sci.comwikipedia.org

Staudinger Ligation and Mitsunobu Reactions

The Staudinger reaction involves the reaction of an azide (B81097) with a phosphine to form an iminophosphorane. wikipedia.orgsigmaaldrich.com In the Staudinger reduction, this intermediate is hydrolyzed to an amine and a phosphine oxide. wikipedia.org The traceless Staudinger ligation is a powerful tool for forming amide bonds in chemical biology, where the phosphine oxide is released as a byproduct. nih.govnih.gov

The Mitsunobu reaction enables the conversion of an alcohol to a variety of other functional groups using a phosphine (commonly triphenylphosphine) and an azodicarboxylate. jk-sci.comwikipedia.orgorganic-chemistry.org The reaction proceeds via the formation of a phosphonium (B103445) intermediate, and the desired substitution product is formed along with a phosphine oxide byproduct, which drives the reaction forward. jk-sci.comwikipedia.org

In both the Staudinger and Mitsunobu reactions, the phosphine is a stoichiometric reagent that is converted to the corresponding phosphine oxide. While these reactions are foundational in organic synthesis, there is no literature that specifically reports the use of dipentyl(phenyl)phosphine as the starting phosphine reagent, and consequently, This compound is not documented as a resulting product in these specific named reactions.

Wittig and Horner-Wadsworth-Emmons Type Transformations

The Wittig reaction is a cornerstone of alkene synthesis, reacting an aldehyde or ketone with a phosphonium ylide. wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction produces the desired alkene and a phosphine oxide byproduct, typically triphenylphosphine (B44618) oxide. masterorganicchemistry.comutrgv.edu A key advantage is the unambiguous placement of the C=C double bond. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion instead of a phosphonium ylide. wikipedia.orgconicet.gov.ar This reaction also yields an alkene and a water-soluble phosphate (B84403) ester, which simplifies product purification compared to the often difficult-to-remove triphenylphosphine oxide from the Wittig reaction. organicchemistrydata.org

In the context of the Wittig reaction, This compound would be the byproduct if dipentyl(phenyl)phosphine were used to generate the initial ylide. However, triphenylphosphine is overwhelmingly the reagent of choice. wikipedia.orglibretexts.org There are no documented instances of using dipentyl(phenyl)phosphine for this purpose. The HWE reaction involves phosphonates, a different class of organophosphorus compounds, and thus does not directly involve This compound .

Organocatalysis Involving Phosphine Oxides

In recent years, phosphines themselves have emerged as powerful nucleophilic organocatalysts. acs.orgnih.gov These reactions are initiated by the addition of the phosphine to an activated multiple bond, creating a zwitterionic intermediate that can then participate in various transformations. nih.gov

The role of phosphine oxides in organocatalysis is less direct. Some research has explored catalytic variants of classic phosphine-mediated reactions where the phosphine oxide byproduct is reduced back to the active phosphine catalyst in situ, thus closing the catalytic cycle. acs.org However, a search of the scientific literature reveals no studies where This compound is used as a pre-catalyst or is involved in an organocatalytic cycle.

Mukaiyama Aldol (B89426) Reactions

The Mukaiyama aldol addition is a fundamental carbon-carbon bond-forming reaction that involves the coupling of a silyl (B83357) enol ether with an aldehyde or ketone. While traditionally catalyzed by stoichiometric Lewis acids, recent advancements have highlighted the efficacy of phosphine oxide-based systems as powerful Lewis base catalysts.

Research has demonstrated that a combination of sodium phenoxide and a phosphine oxide can act as a highly efficient homogeneous Lewis base catalyst for the Mukaiyama aldol reaction between ketones and trimethylsilyl (B98337) enolates. nih.govacs.org This catalytic system is particularly effective for synthesizing tertiary aldols with α-quaternary carbon centers, a challenging transformation due to the low reactivity of ketones and the propensity for retro-aldol reactions. organic-chemistry.org The phosphine oxide, acting as a bidentate ligand, coordinates to the sodium ion, enhancing the activation of the silyl enolate and promoting a rapid and selective aldol addition. organic-chemistry.org This approach has proven to be scalable, with reactions running at the 100 mmol scale achieving high yields. nih.govorganic-chemistry.org

The catalytic cycle is believed to involve the activation of the silyl enolate by the sodium phenoxide-phosphine oxide complex, which increases its nucleophilicity and facilitates the subsequent attack on the ketone. organic-chemistry.org This methodology has been successfully applied to a variety of aromatic ketones and aldimines, showcasing its versatility in producing complex aldol and Mannich-type products. nih.govacs.org

Table 1: Mukaiyama Aldol Reaction of Ketones Catalyzed by Sodium Phenoxide-Phosphine Oxide Systems organic-chemistry.org

Ketone SubstrateSilyl EnolateCatalyst SystemCatalyst Loading (mol%)ConditionsYield (%)
BenzophenoneTrimethylsilyl enolate of acetophenonePhONa / Bidentate Phosphine Oxide5-78°C97
4-MethoxyacetophenoneTrimethylsilyl enolate of acetophenonePhONa / Bidentate Phosphine Oxide10-78°C95
AcetophenoneTrimethylsilyl enolate of propiophenonePhONa / Bidentate Phosphine Oxide10-78°C85

Phospha-Aldol and Related Reactions

The term "phospha-aldol reaction" generally refers to the synthesis of α-hydroxy phosphine oxides or related P-containing structures, which are valuable synthetic intermediates. In this context, the phosphine oxide is typically the product of the reaction rather than the catalyst. These reactions represent important methods for constructing C-P bonds.

One such transformation is the acid-promoted three-component reaction for synthesizing γ-ketophosphine oxides. organic-chemistry.org This process proceeds through a phospha-aldol elimination mechanism, where an aldehyde is first phosphorylated to generate a benzylic carbocation, which then reacts with a ketone enolate. organic-chemistry.org Another example is the catalyst-free phospha-aldol reaction of isatins with a phosphonylation reagent to yield α1-oxindole-α-hydroxyphosphonates. rsc.org

Related transformations include phospha-Michael additions, where secondary phosphine oxides add to α,β-unsaturated carbonyl compounds. researchgate.net For instance, a cascade process involving the hydration of terminal alkynes, Claisen-Schmidt condensation with aldehydes, and subsequent phospha-Michael addition of a secondary phosphine oxide can be promoted by an acidic eutectic mixture. researchgate.net These methods highlight the role of phosphine oxides as key reagents and building blocks in the synthesis of complex organophosphorus compounds.

Table 2: Representative Phospha-Michael Addition for Synthesis of γ-Keto Phosphine Oxides researchgate.net

AldehydeAlkynePhosphine Oxide ReagentPromoter/MediumYield (%)
4-ChlorobenzaldehydePhenylacetyleneDiphenylphosphine oxideCholine chloride / p-TSA·H₂O95
BenzaldehydePhenylacetyleneDiphenylphosphine oxideCholine chloride / p-TSA·H₂O92
4-MethylbenzaldehydePhenylacetyleneDiphenylphosphine oxideCholine chloride / p-TSA·H₂O94

Heterogeneous Catalysis with Supported Phosphine Oxide Derivatives

Immobilizing homogeneous catalysts onto solid supports is a critical strategy for improving sustainability in chemical synthesis, as it facilitates catalyst separation and recycling. Phosphine oxide derivatives, such as this compound, are excellent candidates for this approach due to their stability and versatile chemical functionality.

Phosphine oxides have been successfully anchored onto oxidized multiwalled carbon nanotubes (MWCNTs) to create novel heterogeneous catalysts. mdpi.com These supported catalysts have demonstrated efficiency in several organocatalytic reactions, including Wittig, Mitsunobu, and Staudinger ligations. mdpi.com In these systems, the phosphine oxide often serves as a stable pre-catalyst. The catalytic cycle requires a reduction step, typically using a silane (B1218182) reagent, to regenerate the active phosphine species from the phosphine oxide formed after each turnover. mdpi.com This represents one of the first examples of transferring phosphine oxide-based organocatalysis to heterogeneous materials. mdpi.com

Table 3: Applications of Supported Phosphine Oxide Catalysts mdpi.comrsc.org

Catalyst SystemReaction TypeKey Features
Phosphine Oxide on MWCNTWittig ReactionHeterogeneous organocatalysis; requires silane for reduction.
Phosphine Oxide on MWCNTMitsunobu ReactionPre-catalyst strategy; enables catalyst recovery.
Pd Nanoparticles on P-decorated MWCNTHeck ReactionHeterogeneous metal catalysis.
Pd(OAc)₂ / Cyclohexyldiphenyl phosphine oxideSuzuki-Miyaura CouplingRecyclable "pseudo-homogeneous" system; reusable up to 10 times.

Solvent Extraction and Separation Science Applications

Principles of Solvent Extraction Utilizing Phosphine (B1218219) Oxides

Solvent extraction is a hydrometallurgical technique used to separate and purify metals from aqueous solutions. google.comgoogle.com The process relies on the distribution of a metal species between two immiscible liquid phases: an aqueous phase containing the metal ions and an organic phase composed of an extractant dissolved in a diluent. google.comacs.org

Phosphine oxides (R₃P=O) are highly effective neutral extractants due to the strong Lewis basicity of the phosphoryl oxygen atom, which can coordinate directly with metal cations. molaid.comevitachem.com The extraction mechanism typically involves the formation of a neutral metal-extractant complex that is soluble in the organic diluent. molaid.com This process, often referred to as a "solvation" mechanism, can be represented by the general equilibrium:

Mⁿ⁺(aq) + nA⁻(aq) + xL(org) ⇌ MAₙLₓ

where Mⁿ⁺ is the metal cation, A⁻ is an anion (e.g., NO₃⁻), and L is the phosphine oxide ligand. The efficiency and selectivity of the extraction are influenced by the structure of the phosphine oxide (i.e., the nature of the R groups), the properties of the diluent, the pH of the aqueous phase, and the concentration of anions. evitachem.com While these principles apply broadly to phosphine oxides, specific thermodynamic data and extraction constants for Dipentyl(phenyl)phosphine oxide are not available in the reviewed literature.

Extraction of f-Block Elements (Lanthanides and Actinides)

Phosphine oxides are extensively studied for the separation of lanthanides and actinides from nuclear waste and for the purification of rare-earth elements. evitachem.com Compounds like tri-n-octyl phosphine oxide (TOPO) and various carbamoylmethylphosphine oxides (CMPOs) have shown high extraction efficiency for these elements from acidic media. google.com However, no specific studies detailing the extraction of f-block elements using this compound were identified.

Speciation and Stoichiometry of Metal-Phosphine Oxide Complexes in Extraction Systems

The stoichiometry of the extracted metal-phosphine oxide complex (the ratio of metal to ligand) is crucial for understanding and optimizing the extraction process. This is typically determined using slope analysis, where the logarithm of the distribution ratio (D) is plotted against the logarithm of the extractant concentration. For trivalent lanthanides and actinides, complexes with stoichiometries such as [M(NO₃)₃L₂] or [M(NO₃)₃L₃] are commonly observed with monodentate phosphine oxides. The exact speciation depends on factors like the size of the metal ion and the steric bulk of the ligand. Without experimental data for this compound, the specific stoichiometry of its complexes with lanthanides and actinides remains undetermined.

Influence of Acid Concentration and Diluent Effects on Extraction Efficiency

The concentration of acid (typically nitric acid, HNO₃) in the aqueous phase has a significant impact on extraction efficiency. Initially, an increase in acid concentration can enhance extraction by increasing the nitrate (B79036) ion concentration, which promotes the formation of the neutral extractable complex (the "salting-out" effect). However, at very high acidities, the extraction efficiency may decrease due to the competition between the metal nitrate and nitric acid itself for the extractant molecules.

The organic diluent is not merely an inert carrier for the extractant; it can significantly affect the extraction process. The polarity and nature of the diluent influence the solvation of the extracted complex and can alter extraction efficiency and selectivity. Non-polar aliphatic hydrocarbons like kerosene (B1165875) or dodecane (B42187) are common, but the choice of diluent can be critical. google.com No studies were found that investigated the effect of acid concentration or different diluents on the extraction performance of this compound.

Synergistic Effects in Mixed Ligand Extraction Systems

Synergistic extraction occurs when the extractive capability of a mixture of two extractants is greater than the sum of their individual effects. This is often achieved by combining a neutral extractant, like a phosphine oxide, with an acidic extractant (e.g., a sulfonic acid or a β-diketone). The acidic extractant typically acts as a liquid cation exchanger, while the neutral ligand displaces water molecules from the metal's coordination sphere, forming a more hydrophobic and readily extractable mixed-ligand complex. There is no available research on synergistic extraction systems involving this compound.

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction is a standard laboratory and industrial method for separating components of a mixture. acs.org The process involves contacting the solution to be extracted with an immiscible solvent in a separatory funnel or a more complex industrial contactor. google.comacs.org After agitation to facilitate mass transfer, the two phases are allowed to separate. The distribution of the target compound between the two phases is governed by its partition coefficient. acs.org While this is a general technique, specific methodologies, process flowsheets, or performance data for extractions using this compound are not documented.

Extraction Chromatography with Immobilized Phosphine Oxide Phases

Extraction chromatography is a separation technique that combines the selectivity of solvent extraction with the methodology of column chromatography. In this method, a stationary phase is created by immobilizing an extractant, such as a phosphine oxide, onto an inert solid support. The separation of metal ions then occurs based on their differential partitioning between the mobile aqueous phase (e.g., nitric acid) and the immobilized organic extractant as the mobile phase flows through the column. This technique is particularly useful for separating closely related elements like adjacent lanthanides. While materials with immobilized phosphine oxides and phosphonic acids are commercially available and used for actinide and lanthanide separations, there is no evidence of a stationary phase being developed or studied using this compound.

The specific chemical compound this compound is not a subject of extensive study in the available scientific literature concerning solvent extraction and separation science. While the general principles governing the behavior of the broader class of phosphine oxides are well-established, the absence of specific experimental data, research findings, and performance metrics for this compound makes it impossible to provide a detailed and scientifically accurate analysis as per the requested outline. Further empirical research would be required to characterize this compound and evaluate its potential as an extractant for f-block elements and other applications.

Recovery and Recycling Processes in Nuclear Fuel Cycles

There is no available data or research to support the inclusion of Dipentayl(phenyl)phosphine oxide in this section.

Theoretical and Computational Investigations of Alkyl Aryl Phosphine Oxides

Quantum Chemical Modeling of Molecular Structures and Electronic Properties

Quantum chemical modeling is a cornerstone for understanding the fundamental characteristics of phosphine (B1218219) oxides. Ab initio and Density Functional Theory (DFT) methods are employed to determine optimized molecular geometries, bond lengths, and bond angles. For phosphine oxides, a key area of investigation is the nature of the phosphorus-oxygen (P–O) bond. Computational analyses have largely settled the debate over its description, favoring a model of a highly polar, dative covalent bond over one involving significant phosphorus d-orbital participation. rsc.org This is often represented as R₃P⁺–O⁻, highlighting the significant charge separation. missouri.edu

Studies on simple systems like phosphine oxide (H₃PO) and trimethylphosphine (B1194731) oxide show that the P–O bond has both significant σ- and π-contributions, with the latter involving phosphorus 3d-orbitals to a large extent according to some analyses. rsc.org The choice of basis set in these calculations is crucial; for instance, studies on phosphine oxide and fluorophosphine oxide have shown that basis sets like 6-31G* and DZ+P can yield different results. It has been noted that polarization functions on all first- and second-row elements, such as in the 3-21G* basis set, are necessary for a reliable reproduction of both experimental geometries and electronic density features. missouri.edu

Density Functional Theory (DFT) Studies on Conformational Preferences

The conformational landscape of flexible molecules like dipentyl(phenyl)phosphine oxide is critical to its behavior. DFT is a powerful tool for exploring this landscape by calculating the relative energies of different conformers and the energy barriers for rotation around single bonds. nih.govmdpi.comnih.gov For this compound, key rotations would include the P-C(phenyl) and P-C(pentyl) bonds, as well as rotations within the pentyl chains.

Studies on related flexible molecules provide a template for such analysis. For example, DFT studies on N-benzhydrylformamides using the M06-2X functional have successfully reproduced experimental rotational barriers. mdpi.comnih.gov Similarly, a comprehensive DFT study on phenyl benzoate (B1203000) highlighted that rotation around different bonds can have comparable energy restrictions, a finding that contradicts intuitive assumptions. researchgate.net

For this compound, a DFT study would involve:

Identifying all unique rotational degrees of freedom.

Performing relaxed potential energy surface scans for each rotation to identify low-energy conformers.

Calculating the transition states connecting these conformers to determine the rotational energy barriers.

These calculations would reveal the most stable three-dimensional structures of the molecule and the energetic cost of transitioning between them, which is fundamental to understanding its interactions and reactivity.

Computational Analysis of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving phosphine oxides. mdpi.com This involves mapping the potential energy surface of a reaction, locating the transition state (the highest energy point along the reaction coordinate), and calculating the activation energy. youtube.com For reactions involving phosphine oxides, such as their reduction to phosphines, computational analysis provides critical insights that are often inaccessible experimentally. uq.edu.aursc.org

For instance, a DFT study on the silane-mediated reduction of phosphine oxides explained the counterintuitive experimental observation that electron-rich alkyl-substituted phosphine oxides are reduced faster than electron-poorer aryl-substituted ones. uq.edu.au The analysis, using the M06-2X functional, involved:

Distortion/Interaction Analysis: This method partitions the activation energy into the energy required to distort the reactants into their transition state geometries (Edist) and the interaction energy between the distorted reactants in the transition state (Eint).

This type of analysis could be directly applied to understand the reactivity of this compound in various chemical transformations, such as its role as a ligand in catalysis or its reduction during catalyst recycling. acs.orgorganic-chemistry.org

Intermolecular Interactions and Crystal Packing Effects

The way molecules of this compound arrange themselves in the solid state is governed by a complex interplay of intermolecular interactions. mdpi.comresearchgate.net Computational methods are used to analyze and quantify these interactions, which include conventional hydrogen bonds, weaker C–H···O and C–H···π interactions, and van der Waals forces. researchgate.net

The phosphoryl group (P=O) is a strong hydrogen bond acceptor. Studies on tris(2-pyridyl)phosphine (B3050498) oxide have shown how C–H···O and C–H···N interactions can lead to a denser crystal packing compared to triphenylphosphine (B44618) oxide. researchgate.net The analysis of crystal structures is often augmented with the computation of Hirshfeld surfaces and 2D fingerprint plots, which visually summarize the intermolecular contacts and their relative contributions. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Shifts)

Computational chemistry provides powerful tools for predicting spectroscopic parameters, with ³¹P NMR chemical shifts being particularly important for organophosphorus compounds. beilstein-journals.orgnih.govdb-thueringen.denih.gov The standard method involves optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.netrsc.orgresearchgate.netgaussian.com

The calculated shielding constant (σ) is then converted to a chemical shift (δ) relative to a reference standard, such as 85% H₃PO₄.

δ_calcd = σ_ref - σ_calcd + δ_ref

Recent studies have focused on refining the accuracy of these predictions. It has been shown that while direct calculation can yield modest fits, plotting calculated shifts against experimental values and applying a linear scaling correction significantly improves accuracy. beilstein-journals.org For a set of tri- and tetracoordinate phosphorus compounds, one study found that optimization with the M06-2X functional followed by NMR calculation (with an IEF-PCM solvation model) and scaling resulted in a mean absolute deviation of just 4.1 ppm. beilstein-journals.org

For a molecule like this compound, this methodology could be used to:

Confirm its structure by comparing the predicted spectrum with the experimental one.

Assign signals in complex spectra.

Study the effect of conformational changes on the chemical shift.

Comparison of DFT Methods for ³¹P NMR Chemical Shift Prediction beilstein-journals.org
Optimization/NMR MethodBasis SetSolvation ModelMAD (ppm) (Unscaled)MAD (ppm) (Scaled)
M06-2X / M06-2X6-311+G(2d,p)IEF-PCM (CHCl₃)-4.1
PBE0 / PBE0 (Latypov)6-311G(2d,2p)Gas Phase-7.8
PBE0 / ωB97x-D--6.8-

Structure-Reactivity and Structure-Selectivity Relationships from Theoretical Data

By systematically computing properties for a series of related compounds, theoretical data can be used to establish quantitative structure-reactivity relationships (QSRR) or quantitative structure-property relationships (QSPR). nih.govresearchgate.net These models correlate structural or electronic descriptors (e.g., steric parameters, orbital energies, charge distributions) with observed reactivity or properties (e.g., reaction rates, catalytic activity, NMR shifts).

For phosphine oxides and their precursor phosphines, key descriptors include:

Steric Parameters: Cone angle (Tolman electronic parameter) or percent buried volume (%Vbur).

Electronic Parameters: Energies of the HOMO and LUMO, charge on the phosphorus or oxygen atoms, or computationally derived parameters based on model systems (e.g., using [Ni(CO)₃(PR₃)] complexes). manchester.ac.uk

A recent data-driven approach established a "Metal–Phosphine Catalyst Database" and used the ligand replacement energy as a key descriptor to define an "active ligand space" for cross-coupling reactions, demonstrating the predictive power of computational metrics. rsc.org

For this compound, theoretical data could be used to place it within this landscape of phosphine oxide ligands. For example, its calculated properties could predict its efficacy as a stabilizing ligand in palladium-catalyzed cross-coupling reactions, a role that has been demonstrated for other phosphine oxides like triphenylphosphine oxide. nih.gov DFT calculations on the hydride transfer transition states for the reduction of various phosphine oxides have successfully explained why alkyl-substituted phosphine oxides are more reactive than aryl-substituted ones, a key structure-reactivity relationship for catalyst recycling. uq.edu.au

Advanced Applications and Emerging Research Directions

Phosphine (B1218219) Oxides in Materials Science for Tailored Functionalities

Phosphine oxides, as a class of compounds, are increasingly utilized in materials science due to their unique properties. The phosphorus-oxygen (P=O) bond in phosphine oxides is highly polar, which imparts a high dipole moment. This polarity, combined with the thermal stability of the phosphine oxide group, makes these compounds valuable for creating materials with tailored functionalities. wikipedia.org For instance, the incorporation of phosphine oxide moieties into polymer backbones has been shown to enhance properties such as flame retardancy, thermal stability, and adhesion.

In the context of Dipentyl(phenyl)phosphine oxide, the presence of two pentyl chains and a phenyl group allows for a balance between flexibility and rigidity, as well as compatibility with a range of polymeric matrices. The alkyl chains can enhance solubility in nonpolar organic solvents and polymers, while the phenyl group can contribute to thermal stability and potentially engage in π-π stacking interactions, which can be beneficial for charge transport in electronic materials.

Recent research has highlighted the use of phosphine oxides as ligands for metal complexes, which can act as catalysts in various chemical reactions. ontosight.ai The specific nature of the alkyl and aryl groups attached to the phosphorus atom can be tuned to modulate the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. researchgate.net

Furthermore, phosphine oxides are being explored for their potential in creating novel organic-inorganic hybrid materials. academie-sciences.fracademie-sciences.fr These materials combine the desirable properties of both organic polymers (e.g., processability, flexibility) and inorganic materials (e.g., thermal stability, mechanical strength). Organophosphorus compounds, including phosphine oxides, can act as effective coupling agents to bridge the organic and inorganic phases. researchgate.netacademie-sciences.fracademie-sciences.fr

Table 1: Potential Applications of Alkyl(aryl)phosphine Oxides in Materials Science

Application AreaRole of Phosphine OxidePotential Benefit of this compound
Flame Retardants Acts in both the gas phase (radical trapping) and condensed phase (char formation).The phosphorus content contributes to flame retardancy. The alkyl chains may influence the degradation pathway and char formation.
High-Performance Polymers Enhances thermal stability, oxidative resistance, and mechanical properties.The combination of flexible alkyl chains and a rigid phenyl group could offer a unique balance of properties.
Organic Electronics Used as host materials for phosphorescent organic light-emitting diodes (OLEDs) and as electron-transporting materials.The high triplet energy of the phosphine oxide group is beneficial for hosting phosphorescent emitters. The polarity and stability are advantageous for charge transport layers.
Catalysis Serves as a ligand for transition metal catalysts. ontosight.aiThe steric and electronic properties of the pentyl and phenyl groups can be tuned to influence catalytic performance. researchgate.net
Hybrid Materials Acts as a coupling agent between organic and inorganic components. researchgate.netacademie-sciences.fracademie-sciences.frThe phosphine oxide group can bind to inorganic surfaces, while the organic substituents can interact with a polymer matrix.

Exploration in Polymer Chemistry (e.g., Photoinitiators)

One of the most significant applications of phosphine oxides in polymer chemistry is their use as photoinitiators for radical polymerization. wikipedia.org Acylphosphine oxides, in particular, are known to be highly efficient photoinitiators that undergo α-cleavage upon exposure to UV or visible light to generate highly reactive phosphinoyl and acyl radicals. core.ac.ukradtech.org These radicals can initiate the polymerization of a wide variety of monomers.

While this compound is not an acylphosphine oxide, the broader class of phosphine oxides has been investigated for their role in photopolymerization. Some phosphine oxides can act as photoinitiators, especially in the presence of a sensitizer. nih.gov The development of novel phosphine oxide-based photoinitiators is an active area of research, driven by the need for initiators that are less prone to oxygen inhibition and have improved solubility in various resin systems. radtech.org

The mechanism of photoinitiation by acylphosphine oxides involves the breaking of the P-C(O) bond. For a non-acyl phosphine oxide like this compound, direct photo-fragmentation to produce initiating radicals is less likely. However, it could potentially be used in conjunction with other molecules in photoinitiating systems. For instance, it could act as a co-initiator or be chemically modified to incorporate a photolabile group.

Table 2: Comparison of Photoinitiator Classes

Photoinitiator ClassMechanismAdvantages
Acylphosphine Oxides α-cleavage (Norrish Type I) core.ac.uknih.govHigh reactivity, photobleaching, good depth cure. radtech.org
Alkyl(aryl)phosphine Oxides Not direct photoinitiators, may act as co-initiators.Potential for modification, can influence polymer properties.
Carbazole-phosphine oxides Enhanced light absorption in near-UV/visible range. nih.govSuitable for LED curing applications. nih.gov

Development of Hybrid and Supramolecular Architectures

The ability of the phosphine oxide group to participate in strong hydrogen bonding and coordination with metal ions makes it an excellent building block for the construction of hybrid and supramolecular architectures. researchgate.net The directional nature of these interactions allows for the predictable assembly of complex structures with well-defined geometries.

In the case of this compound, the P=O group can act as a hydrogen bond acceptor, interacting with suitable donor molecules to form supramolecular assemblies. The long pentyl chains could introduce a degree of self-assembly through van der Waals interactions, potentially leading to the formation of liquid crystalline phases or other ordered structures.

The coordination of phosphine oxides to metal centers is a well-established principle in coordination chemistry. ontosight.ai This interaction can be exploited to create metal-organic frameworks (MOFs) and other coordination polymers. By carefully selecting the metal ion and the organic ligand, it is possible to design materials with specific pore sizes, shapes, and functionalities, which are of interest for applications in gas storage, separation, and catalysis.

The synthesis of hybrid materials where phosphine oxide-containing molecules are grafted onto the surface of inorganic nanoparticles or incorporated into sol-gel matrices is a promising approach to combine the properties of different material classes. researchgate.netacademie-sciences.fracademie-sciences.fr For example, modifying the surface of silica (B1680970) or titania nanoparticles with this compound could improve their dispersion in a polymer matrix, leading to enhanced mechanical and thermal properties of the resulting nanocomposite.

Future Perspectives in Organophosphorus Chemistry with Alkyl(aryl)phosphine Oxides

The field of organophosphorus chemistry is continuously evolving, with a growing emphasis on the development of sustainable and environmentally friendly synthetic methods. nih.govbeilstein-journals.org The use of phosphine oxides as precursors for the synthesis of other valuable organophosphorus compounds is an area of active research. organic-chemistry.orgacs.orgsciforum.net For example, the deoxygenation of phosphine oxides can provide access to the corresponding phosphines, which are important ligands in catalysis. acs.org

The future development of alkyl(aryl)phosphine oxides like this compound is likely to focus on several key areas:

Catalysis: The design of new phosphine oxide-based ligands for asymmetric catalysis and other challenging transformations will continue to be a major research driver. The modular nature of these ligands, where the alkyl and aryl groups can be easily varied, allows for the fine-tuning of their steric and electronic properties. uq.edu.au

"Green" Chemistry: The development of more sustainable methods for the synthesis of phosphine oxides, avoiding the use of hazardous reagents and minimizing waste, is a critical goal. nih.govepa.gov This includes exploring catalytic methods and the use of renewable starting materials.

Advanced Materials: The unique properties of the phosphine oxide group will continue to be exploited in the design of new materials with advanced functionalities. This includes the development of more efficient flame retardants, high-performance polymers for demanding applications, and novel materials for organic electronics. vt.eduresearchgate.net

Biomedical Applications: While not the focus of this article, it is worth noting that some phosphine oxides have been investigated for their biological activity. ontosight.ai Future research may explore the potential of specifically designed alkyl(aryl)phosphine oxides in medicinal chemistry.

Q & A

Q. What are the key synthetic routes for Dipentyl(phenyl)phosphine oxide, and how do reaction conditions influence yield?

this compound can be synthesized via Kabachnik–Fields reactions, where aldehydes, amines, and phosphine oxides react under catalyst-free conditions. For example, 1,6-hydrophosphonylation of p-quinone methides with secondary phosphine oxides achieves high yields (94–99%) in solvent-free systems . Reaction time and solvent choice (e.g., acetonitrile) significantly affect efficiency, with optimized conditions (25°C, 10–20 min) ensuring minimal side products .

Q. What safety precautions are critical when handling this compound?

The compound is hygroscopic and oxidizes in air, requiring storage under inert gas. Use personal protective equipment (PPE) to avoid inhalation or skin contact. Fire hazards include decomposition into toxic phosphine oxides and carbon monoxide; water mist or dry powder extinguishers are recommended .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs techniques like IR spectroscopy (ν(P=O) at ~1176 cm⁻¹) and NMR (¹H, ¹³C, and ³¹P). X-ray crystallography via ORTEP-3 software confirms bond angles and stereochemistry, while mass spectrometry verifies molecular weight (e.g., 356.38 g/mol for derivatives) .

Q. What are its primary applications in organic synthesis?

It serves as a ligand in coupling reactions (e.g., C–P cross-coupling with cobalt catalysts) and as a precursor for phosphorylated intermediates in drug discovery. Derivatives like [2-(2,4-difluorophenyl)-4-pyridyl]diphenylphosphine oxide are used in platinum(II) complexes for catalytic studies .

Advanced Research Questions

Q. How do steric and electronic effects influence its reactivity in multicomponent reactions?

Bulky substituents on the phosphine oxide (e.g., 1-naphthyl) increase steric hindrance, reducing diastereomeric ratios (e.g., 35:65 for 2-trifluoromethylphenyl derivatives). Electron-withdrawing groups (e.g., sulfonyl) enhance electrophilicity, accelerating nucleophilic additions .

Q. What methodologies enable the separation and analysis of diastereomers in phosphine oxide derivatives?

Diastereomers with large steric differences (e.g., phenyl vs. naphthyl groups) are separable via silica gel chromatography. ³¹P NMR distinguishes diastereomers by coupling constants (e.g., 1Jₚₜ₋ₚ = 2519 Hz for trans-platinum complexes) .

Q. How does this compound coordinate with transition metals, and what are the implications for catalysis?

The phosphorus lone pair binds to metals like Pt(II), forming complexes with trans configurations (confirmed by X-ray diffraction). These complexes exhibit catalytic activity in hydrogenation and cross-coupling reactions, with stability influenced by ligand electron density .

Q. What computational tools predict its physicochemical properties and reactivity?

Quantum chemistry (QSAR/QSPR) models and neural networks calculate properties like logP and solubility. Software like CC-DPS provides 2,100+ data points per compound, including 3D structural optimizations and thermodynamic parameters .

Q. How do solvent and temperature affect phosphorylation reactions involving this compound?

Polar aprotic solvents (e.g., THF) stabilize transition states in phosphorylation, while elevated temperatures (>100°C) accelerate silane-mediated reductions. Microwave irradiation reduces reaction times from hours to minutes (e.g., 6 h → 20 min) .

Q. What are the challenges in scaling up its synthesis for industrial research?

Scaling requires optimizing atom economy (e.g., 1,6-hydrophosphonylation achieves >95% atom efficiency) and minimizing hazardous byproducts. Custom synthesis protocols from gram to kilogram scales ensure batch consistency, supported by Certificates of Analysis (CoA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.